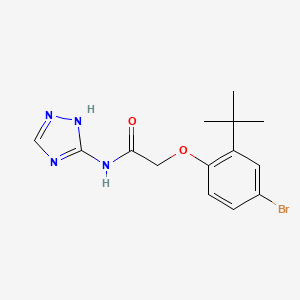

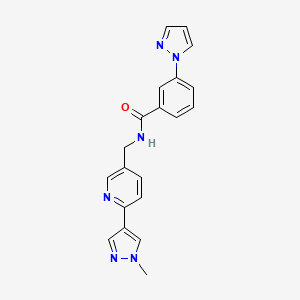

![molecular formula C28H23FN4O3S B3008446 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 2034485-89-5](/img/structure/B3008446.png)

2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features, which include a pyrrolopyrimidine core, a thioether linkage, and an acetamide group with a fluorophenyl substituent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactivity, and biological evaluation, which can be extrapolated to provide a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the acetylation of aminopyrimidines, as seen in the synthesis of N-pyrimidinylacetamide derivatives . The formation of Schiff bases from β-chloroenaldehyde derivatives and primary or heterocyclic amines is also a common step in the construction of nitrogen heterocycles . These methods could potentially be applied to the synthesis of the target compound by incorporating the appropriate ethoxyphenyl and fluorophenyl substituents at the relevant steps.

Molecular Structure Analysis

Quantum chemical insights into the molecular structure of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been obtained using density functional theory (DFT) methods . These studies include natural bond orbital (NBO) analysis and vibrational spectroscopy, which can be used to predict the geometry and electronic structure of the target compound. The presence of strong hydrogen-bonded interactions and the influence of electronegative substituents like fluorine on the molecular geometry are aspects that would likely be relevant to the compound .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives towards various nucleophiles and the ability to form diverse heterocyclic compounds is well-documented . The target compound's thioether linkage suggests potential reactivity towards electrophiles, while the acetamide moiety could undergo various nucleophilic substitution reactions. The presence of a fluorophenyl group may also influence the compound's reactivity due to the electron-withdrawing effects of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and substituents. For instance, the introduction of a trifluoromethyl group has been shown to affect the herbicidal activity of related compounds . The acetamide group and the fluorophenyl substituent in the target compound would contribute to its polarity and could affect its pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity .

Biological Evaluation

The biological activity of pyrimidine derivatives is diverse, with some compounds exhibiting opioid kappa agonist activity and others showing potential as antiviral agents . The herbicidal activity of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides against dicotyledonous weeds has also been reported . The target compound's biological activity would need to be evaluated in vitro and in vivo to determine its potential applications.

Applications De Recherche Scientifique

Radioligand Development for Imaging

One significant application involves the synthesis of selective radioligands for imaging purposes, such as positron emission tomography (PET). Compounds with structural similarities have been developed to label selective ligands of proteins like the translocator protein (18 kDa), which is pivotal in studies related to neuroinflammation and neurodegenerative diseases. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom for fluorine-18 labeling, showcases this application. These compounds enable in vivo imaging to study various biological and pathological processes (Dollé et al., 2008).

Anticancer and Antimicrobial Agents

Another application is in the design and synthesis of compounds with potential anticancer and antimicrobial activities. Compounds structurally related to the query molecule have been synthesized and tested against cancer cell lines and microbial strains, revealing promising bioactivities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against multiple cancer cell lines (Al-Sanea et al., 2020). Additionally, novel thienopyrimidine linked rhodanine derivatives have demonstrated significant antimicrobial potency against various bacterial and fungal strains (Kerru et al., 2019).

Synthesis of Heterocyclic Compounds

The synthesis of complex heterocyclic compounds for biological evaluation also represents a crucial application. These synthetic efforts lead to the discovery of new molecules with potential as drug candidates or research tools. For example, the preparation of novel thienopyrimidine derivatives and their evaluation for antimicrobial activity showcases the diverse chemical manipulations possible with pyrimidine-based compounds (Kerru et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is the EZH2 enzyme . EZH2, or Enhancer of Zeste Homolog 2, is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .

Mode of Action

The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from performing its function, thereby disrupting the processes that lead to tumor growth and proliferation .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which methylates histone H3 at lysine 27 (H3K27). This methylation is a marker for transcriptional repression. By inhibiting EZH2, the compound prevents the methylation of H3K27, leading to the activation of previously repressed genes .

Result of Action

The compound has demonstrated remarkable antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Orientations Futures

The findings from the studies on these compounds suggest that they could be attractive chemical tools for the further optimization and evaluation of new EZH2 inhibitors . Future research could focus on further optimizing the structure of these compounds to enhance their antitumor activity and reduce their toxicity.

Propriétés

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23FN4O3S/c1-2-36-20-14-12-19(13-15-20)33-27(35)26-25(21(16-30-26)18-8-4-3-5-9-18)32-28(33)37-17-24(34)31-23-11-7-6-10-22(23)29/h3-16,30H,2,17H2,1H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUOHPYNAMOAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

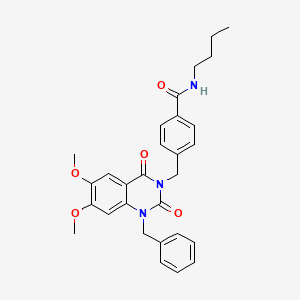

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

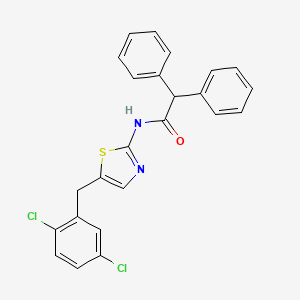

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)

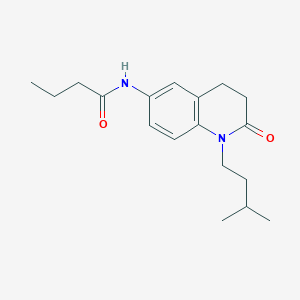

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)